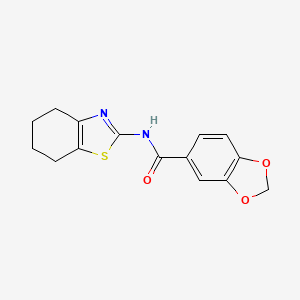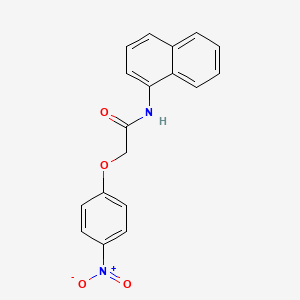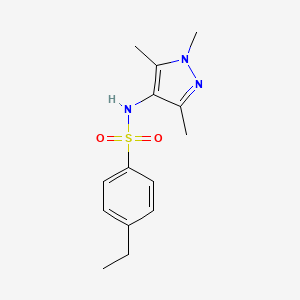![molecular formula C12H17N3O3 B5763473 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly reactive and has been found to have a number of interesting properties that make it useful for a variety of applications. In
Wirkmechanismus
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. This metabolite then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to ATP depletion and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is the selective destruction of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been found to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying Parkinson's disease. However, 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is also highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which limits its usefulness for certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying dopaminergic neuron degeneration. Another area of research is the use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a tool for studying the blood-brain barrier and the transport of neurotoxins across this barrier. Finally, there is interest in exploring the potential use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in other areas of scientific research, such as cancer biology and drug discovery.
Synthesemethoden
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ can be synthesized using a number of different methods, including the oxidation of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate. This reaction produces 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a yellow crystalline solid with a melting point of 215-216°C. Other methods for synthesizing 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ include the reaction of 4-nitrobenzaldehyde with N-methylpiperazine, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has been extensively studied for its potential use in scientific research. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been used to study the transport of neurotoxins across the blood-brain barrier, as well as the mechanisms underlying the neurodegenerative process.
Eigenschaften
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)



![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)


![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

